4-Amino-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1500-85-2
VCID: VC21543418
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine - 1500-85-2](/images/no_structure.jpg)
Description |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is also known by other names such as 7H-pyrrolo[2,3-d]pyrimidin-4-amine and 7-deazaadenine . This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. SynonymsBiological and Pharmacological Applications4-Amino-7H-pyrrolo[2,3-d]pyrimidine serves as a building block in the synthesis of various biologically active compounds. For instance, derivatives of this compound have been explored as inhibitors of protein kinases, which are enzymes involved in cell signaling pathways . Kinase InhibitionDerivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have shown promise as ATP-competitive inhibitors of kinases such as PKB (also known as AKT), which plays a crucial role in cell survival and proliferation pathways . These compounds have demonstrated selectivity for PKB over other kinases like PKA, highlighting their potential for targeted therapeutic applications. Antiparasitic ActivityCompounds based on the pyrrolo[2,3-d]pyrimidine scaffold have also been investigated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria . These compounds target calcium-dependent protein kinases in the parasite, offering a novel approach to malaria treatment. Chemical Derivatives and ModificationsSeveral derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and studied for their biological activities. These include:
Research Findings and Future DirectionsThe versatility of 4-amino-7H-pyrrolo[2,3-d]pyrimidine in medicinal chemistry is evident from its role in developing inhibitors for various biological targets. Future research should focus on optimizing these compounds for better pharmacokinetic properties and exploring their therapeutic potential in diseases such as cancer and malaria. |
---|---|
CAS No. | 1500-85-2 |
Product Name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine |
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) |
Standard InChIKey | PEHVGBZKEYRQSX-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=NC(=C21)N |
Canonical SMILES | C1=CNC2=NC=NC(=C21)N |
Purity | 97%min |
Synonyms | 7-deazaadenine |
PubChem Compound | 5359620 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume